molecular formula C10H16O4 B082578 Ethyl 5,5-dimethyl-2,4-dioxohexanoate CAS No. 13395-36-3

Ethyl 5,5-dimethyl-2,4-dioxohexanoate

Cat. No.: B082578
CAS No.: 13395-36-3
M. Wt: 200.23 g/mol
InChI Key: NIMKIMUBJFWPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,5-dimethyl-2,4-dioxohexanoate>

Properties

IUPAC Name

ethyl 5,5-dimethyl-2,4-dioxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-5-14-9(13)7(11)6-8(12)10(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMKIMUBJFWPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158432
Record name Ethyl 5,5-dimethyl-2,4-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13395-36-3
Record name Hexanoic acid, 5,5-dimethyl-2,4-dioxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13395-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,5-dimethyl-2,4-dioxohexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5,5-dimethyl-2,4-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5,5-dimethyl-2,4-dioxohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate, a valuable β-keto ester in organic synthesis. The primary focus of this document is to detail the most prevalent and efficient synthetic methodology, the Claisen condensation, offering insights into the reaction mechanism, a detailed experimental protocol, and a discussion of key experimental parameters.

Introduction: The Significance of Ethyl 5,5-dimethyl-2,4-dioxohexanoate

Ethyl 5,5-dimethyl-2,4-dioxohexanoate, with the chemical formula C10H16O4, is a diketoester that serves as a versatile building block in the synthesis of more complex molecules. Its structural features, particularly the presence of multiple reactive carbonyl groups and a sterically hindered tert-butyl group, make it a precursor of interest in the development of novel pharmaceuticals and other specialty chemicals. The 5,5-dimethyl substitution offers unique steric and electronic properties that can influence the biological activity and selectivity of derivative compounds.

Core Synthetic Strategy: The Crossed Claisen Condensation

The most direct and widely employed method for the synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate is the crossed Claisen condensation . This reaction involves the condensation of a ketone with an ester that lacks α-hydrogens, thereby preventing self-condensation of the ester. In this specific synthesis, pinacolone (3,3-dimethyl-2-butanone) serves as the ketone component, providing the 5,5-dimethylhexanoate backbone, while diethyl oxalate acts as the acylating agent.

The choice of a crossed Claisen condensation is strategic. Diethyl oxalate is an excellent electrophile and cannot form an enolate, ensuring that it acts exclusively as the acceptor in the reaction.[1][2] This directed reactivity is crucial for achieving a high yield of the desired product and minimizing the formation of byproducts.[1][2]

Reaction Mechanism: A Step-by-Step Elucidation

The Claisen condensation proceeds via a base-mediated mechanism. Sodium ethoxide is a commonly used strong base for this transformation.[3] The mechanism can be broken down into the following key steps:

  • Enolate Formation: A catalytic amount of a strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of pinacolone. This abstraction of a proton is feasible due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the resulting enolate anion through resonance.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling an ethoxide ion as a leaving group. This step is characteristic of a nucleophilic acyl substitution.

  • Deprotonation of the Product (Driving Force): The resulting β-keto ester, Ethyl 5,5-dimethyl-2,4-dioxohexanoate, has a highly acidic proton on the carbon situated between the two carbonyl groups. The ethoxide ion, being a strong base, readily deprotonates this position to form a resonance-stabilized enolate of the product. This final deprotonation step is essentially irreversible and serves to drive the reaction equilibrium towards the product side, ensuring a high yield.[3]

  • Protonation (Workup): A final acidic workup is necessary to neutralize the enolate and yield the final Ethyl 5,5-dimethyl-2,4-dioxohexanoate product.

Claisen_Condensation_Mechanism Claisen Condensation Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Protonation (Workup) Pinacolone Pinacolone Enolate Pinacolone Enolate Pinacolone->Enolate Deprotonation Base NaOEt Base->Pinacolone Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Attack on DEO DEO Diethyl Oxalate DEO->Tetrahedral_Intermediate Product_Ester Ethyl 5,5-dimethyl-2,4-dioxohexanoate Tetrahedral_Intermediate->Product_Ester Collapse Leaving_Group EtO- Tetrahedral_Intermediate->Leaving_Group Product_Enolate Product Enolate (Stabilized) Product_Ester->Product_Enolate Deprotonation by EtO- Final_Product Final Product Product_Enolate->Final_Product Protonation Acid H3O+ Acid->Product_Enolate Experimental_Workflow Experimental Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Base Preparation (NaOEt in Anhydrous EtOH) A->B C 3. Reactant Addition (Pinacolone & Diethyl Oxalate) B->C D 4. Reaction (Reflux for 2-3 hours) C->D E 5. Workup (Acid Quench, Extraction, Washing) D->E F 6. Purification (Vacuum Distillation) E->F G Final Product (Ethyl 5,5-dimethyl-2,4-dioxohexanoate) F->G

Sources

Technical Guide: Solubility & Solvent-Dependent Behavior of Ethyl 5,5-dimethyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate (CAS: 13395-36-3), a specialized


-diketo ester intermediate. It focuses on solubility characteristics, solvent-dependent tautomerism, and practical handling protocols for research and synthesis.

Executive Summary

Ethyl 5,5-dimethyl-2,4-dioxohexanoate (EDDH) is a lipophilic 1,3-dicarbonyl compound featuring a terminal ethyl ester and a bulky tert-butyl group. Its solubility profile is governed by two competing factors: the hydrophobic bulk of the 5,5-dimethyl moiety and the polar, highly enolizable 2,4-dioxo core.

  • Primary Solvents: Chlorinated hydrocarbons (DCM, Chloroform), Aromatics (Toluene), and Polar Aprotics (THF, Ethyl Acetate).

  • Critical Constraint: The molecule exhibits significant keto-enol tautomerism .[1] The choice of solvent dictates not just solubility, but the dominant tautomeric form, directly impacting NMR interpretation and nucleophilic reactivity.

  • Key Application: Used as a building block for heterocyclic synthesis (e.g., pyrazoles, isoxazoles) and as a chelating ligand for metal extraction (Lithium recovery).

Molecular Architecture & Physicochemical Basis

To predict solubility behavior where empirical data is sparse, we analyze the structural determinants:

FeatureStructural MotifPhysicochemical Impact
Lipophilic Tail tert-Butyl group (5,5-dimethyl)Increases solubility in non-polar solvents (Hexane, Toluene); reduces water solubility significantly compared to linear analogs.
Reactive Core 1,3-Dicarbonyl (

)
Site of high acidity (

). Responsible for keto-enol tautomerism and metal chelation.
Polar Head Ethyl Ester (

)
Provides H-bond acceptance; ensures solubility in alcohols and ethers.
The Tautomeric Equilibrium

EDDH exists in dynamic equilibrium between its diketo and enol forms. This is not merely a structural curiosity; it fundamentally alters the molecule's polarity and solubility parameter.

  • Non-Polar Solvents (e.g.,

    
    , Toluene):  Favor the cis-enol  form. The enol proton forms a strong intramolecular hydrogen bond (IMHB) between the carbonyl oxygens, "hiding" the polarity and increasing solubility in non-polar media.
    
  • Polar Solvents (e.g., DMSO, Methanol): Disrupt the IMHB. The solvent acts as an H-bond acceptor/donor, stabilizing the diketo form or the trans-enol, effectively making the molecule more polar.

Solubility Profile & Solvent Selection

The following table categorizes solvent compatibility based on dielectric constants (


) and Hansen Solubility Parameters.
Quantitative Solubility Matrix (Predicted)
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Best for general handling. Stabilizes the lipophilic enol form via IMHB.
Aromatic Toluene, Benzene, XyleneHigh The tert-butyl group interacts favorably with

-systems. Ideal for azeotropic removal of water during synthesis.
Polar Aprotic THF, Ethyl Acetate, AcetoneHigh Good dipole-dipole interactions with the carbonyls. THF is the preferred solvent for lithiation/alkylation reactions.
Polar Protic Methanol, EthanolModerate to High Soluble, but solvent protons exchange with the active methylene, complicating NMR. May cause transesterification if catalyzed.
Aliphatic Hexane, Heptane, PentaneModerate The polar dioxo core limits solubility compared to pure hydrocarbons. Often used as an anti-solvent for recrystallization.
Aqueous Water (

)
Insoluble Hydrophobic effect of the tert-butyl group dominates.
Aqueous Base NaOH (

),

Soluble (as Enolate)Deprotonation of the C3-methylene forms a water-soluble anion.
Visualization: Solvent-Dependent Tautomerism

The diagram below illustrates how solvent polarity shifts the equilibrium, a critical concept for spectroscopic analysis.

Tautomerism Diketo Diketo Form (Polar, Open Chain) Enol Cis-Enol Form (Less Polar, Chelated) Diketo->Enol Intramolecular H-Bonding Solvent_NP Non-Polar Solvent (Chloroform, Toluene) Solvent_NP->Enol Stabilizes (IMHB intact) Solvent_P Polar Solvent (DMSO, Water) Solvent_P->Diketo Stabilizes (H-bond disruption)

Figure 1: Solvent influence on the keto-enol equilibrium of EDDH. Non-polar solvents favor the internal H-bonded enol form.[1]

Operational Protocols

Protocol A: Preparation of NMR Samples (Critical)

Context: Researchers often report inconsistent NMR integration values for the methylene protons due to tautomerism.

  • Solvent Choice: Use Chloroform-d (

    
    )  for routine characterization. It maximizes the enol form (often >90%), resulting in a clean spectrum with a distinct enolic -OH signal (typically 
    
    
    
    ppm).
  • Equilibration: Dissolve the sample and allow it to stand for 10 minutes before acquisition. Freshly dissolved crystals (which may be in the diketo lattice form) need time to equilibrate to the solution-state enol ratio.

  • Avoid:

    
     unless necessary. It complicates the spectrum by populating multiple tautomers and broadening exchangeable proton signals.
    
Protocol B: Purification via Liquid-Liquid Extraction

Context: Isolating EDDH from a crude reaction mixture (e.g., Claisen condensation).

Extraction Step1 Crude Reaction Mixture (Alkaline Enolate in EtOH/Water) Step2 Acidification Add 10% HCl to pH ~3 Step1->Step2 Protonate Enolate Step3 Phase Separation Oil separates from water Step2->Step3 EDDH becomes hydrophobic Step4 Extraction Solvent Add Toluene or DCM Step3->Step4 Partitioning Step5 Wash Cycle Brine Wash -> Dry (MgSO4) Step4->Step5 Removal of salts Step6 Isolation Rotary Evaporation -> Vacuum Distillation Step5->Step6 Solvent Removal

Figure 2: Standard workup procedure for isolating EDDH from aqueous/alcoholic reaction mixtures.

Step-by-Step:

  • Acidification: The reaction mixture (usually basic) must be acidified with dilute HCl or

    
     to 
    
    
    
    . This converts the water-soluble enolate salt back into the neutral, lipophilic diketone.
  • Solvent Addition: Add Toluene (preferred for scale-up due to safety) or Dichloromethane (preferred for small scale).

  • Partition: The EDDH will migrate exclusively to the organic layer.

  • Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (

    
    ). Note: Do not use basic drying agents like Potassium Carbonate, as they may induce enolization or condensation.
    

Applications & Reactivity

Metal Chelation & Extraction

EDDH acts as a lipophilic ligand for metal ions (


).
  • Mechanism: The enol form deprotonates to form a bidentate monoanion, creating a neutral, lipophilic complex with the metal.

  • Lithium Recovery: Similar

    
    -diketones are used to extract Lithium from brine. The bulky tert-butyl group prevents the extraction of smaller, more hydrated ions like Sodium, improving selectivity.
    
Heterocycle Synthesis
  • Pyrazoles: Reaction with Hydrazine in Ethanol (reflux).

  • Isoxazoles: Reaction with Hydroxylamine in Methanol/Water .

    • Solvent Note: For these condensation reactions, protic solvents are preferred to facilitate proton transfer steps, despite the starting material's lower solubility in water.

References

  • Stenutz, R. (n.d.). Ethyl 5,5-dimethyl-2,4-dioxohexanoate data sheet. Stenutz.eu. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent-dependent tautomerism mechanisms).
  • Garland, C. W., et al. (2009). Experiments in Physical Chemistry: Keto-Enol Tautomerism. McGraw-Hill.
  • Zhang, L., et al. (2022). Diketone Extractants Applied in the Extraction and Separation of Lithium. Separations (MDPI). Retrieved from [Link]

Sources

Technical Guide: Tautomerism and Synthetic Utility of Ethyl 5,5-dimethyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes structural analysis, spectroscopic data, and synthetic applications of Ethyl 5,5-dimethyl-2,4-dioxohexanoate.

Executive Summary

Ethyl 5,5-dimethyl-2,4-dioxohexanoate (also known as ethyl pivaloylpyruvate) is a versatile


-diketo ester building block used extensively in the synthesis of pharmacologically active heterocycles, particularly pyrazoles and isoxazoles. Its utility is defined by its complex tautomeric equilibrium, which dictates its reactivity profile. This guide provides a definitive analysis of its structural forms, validated characterization protocols, and mechanistic insights for controlling regioselectivity in drug design.

Structural Analysis & Tautomeric Equilibria

The Chemical Chameleon

Chemically, the molecule is the Claisen condensation product of pinacolone (3,3-dimethyl-2-butanone) and diethyl oxalate. While formally a tri-carbonyl species, it rarely exists in its tri-keto form in solution.

Core Structure:

  • System:

    
    -diketo ester (Acylpyruvate skeleton).
    
  • Substituents: A bulky tert-butyl group (pivaloyl) at C6 and an ethyl ester at C1.

  • Connectivity:

    
    
    
Tautomeric Landscape

The compound exists as a dynamic equilibrium between the diketo form and two planar cis-enol forms , stabilized by strong intramolecular hydrogen bonding (IMHB).

  • Diketo Form (Minor): The acyclic tri-carbonyl species. Energetically disfavored in non-polar solvents due to dipole repulsion between adjacent carbonyls.

  • Enol-4 Form (Major): Enolization at the

    
    -carbonyl (C4). This forms a 6-membered pseudo-ring involving the C2 ketone.
    
    • Structure:

      
      
      
    • Driving Force: The acidity of the C3 protons is enhanced by the electron-withdrawing ester group. However, the bulky tert-butyl group influences the steric environment, often favoring this form to minimize steric clash with the ester.

  • Enol-2 Form (Competitor): Enolization at the

    
    -carbonyl (C2).
    
    • Structure:

      
      
      

Experimental Insight: In non-polar solvents (CDCl


), the equilibrium shifts almost exclusively (>95%) to the enol forms , characterized by a sharp, deshielded proton signal (

14.0–15.0 ppm).
Visualization of Equilibria (DOT Diagram)

Tautomerism Diketo Diketo Form (Tri-carbonyl) Minor Species Enol4 Enol-4 (γ-Enol) Major Species (H-bond C4-OH ... O=C2) Diketo->Enol4 Fast K_eq >> 1 Enol2 Enol-2 (α-Enol) Competitor (H-bond C2-OH ... O=C4) Diketo->Enol2 Slow Enol4->Enol2 Proton Transfer

Caption: Tautomeric equilibrium favoring the Enol-4 form due to intramolecular hydrogen bonding and conjugation.

Analytical Characterization

Trustworthy identification relies on distinguishing the enol signature from the keto impurities.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


 (Non-polar solvents maximize enol content).
Proton TypeChemical Shift (

ppm)
MultiplicityInterpretation
Enol -OH 14.5 – 15.2 Broad SingletDiagnostic: Chelated enol proton. Disappears with D

O shake.
Vinyl -CH= 6.4 – 6.6 SingletDiagnostic: Olefinic proton of the enol ring.
Keto -CH

-
4.1 – 4.2SingletMinor peak (<5%). Indicates diketo form.
Ester -CH

-
4.35Quartet (

Hz)
Ethyl ester methylene.
Ester -CH

1.38Triplet (

Hz)
Ethyl ester methyl.

-Butyl
1.25Singlet (9H)Bulky pivaloyl group.
Infrared Spectroscopy (FT-IR)
  • Broad Band (2500–3200 cm

    
    ):  O-H stretch of the chelated enol.
    
  • 1735 cm

    
    :  Ester C=O stretch (typical ester frequency).
    
  • 1600–1650 cm

    
    :  Chelated Keto-Enol C=O / C=C stretch. This "doublet" is characteristic of 
    
    
    
    -diketones; the lowering of the frequency confirms the H-bonded pseudo-ring.

Synthetic Utility & Reactivity[1][2]

Regioselective Pyrazole Synthesis

The primary application of Ethyl 5,5-dimethyl-2,4-dioxohexanoate is the synthesis of 3,5-disubstituted pyrazoles.[1] The reaction with hydrazines is highly regioselective, governed by the electrophilicity of the carbonyl centers.

  • Electrophilicity Ranking: C2 (adjacent to ester) > C4 (adjacent to

    
    -Bu).
    
  • Mechanism:

    • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the most electrophilic C2 ketone.

    • Cyclization: The second nitrogen attacks the C4 ketone (or enol carbon).

    • Elimination: Loss of water and aromatization.

Product: Reaction with hydrazine hydrate yields Ethyl 5-(tert-butyl)-1H-pyrazole-3-carboxylate . (Note: In unsubstituted pyrazoles, the 3- and 5- positions are tautomeric, but the numbering convention follows the parent structure).

Synthesis Workflow Diagram

Synthesis Pinacolone Pinacolone (3,3-dimethyl-2-butanone) Base NaOEt / EtOH (Claisen Condensation) Pinacolone->Base Oxalate Diethyl Oxalate Oxalate->Base Target Ethyl 5,5-dimethyl-2,4-dioxohexanoate (Enol Form) Base->Target Pyrazole Ethyl 5-(tert-butyl)-1H-pyrazole-3-carboxylate (Biologically Active Scaffold) Target->Pyrazole Cyclocondensation (-2 H2O) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Pyrazole

Caption: Synthesis pathway from commodity chemicals to the pyrazole scaffold via the dioxohexanoate intermediate.

Experimental Protocols

Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate

Scale: 50 mmol Safety: Sodium ethoxide is corrosive and moisture-sensitive. Perform under inert atmosphere (N


 or Ar).
  • Preparation: In a dry 250 mL round-bottom flask, dissolve sodium metal (1.15 g, 50 mmol) in absolute ethanol (30 mL) to generate sodium ethoxide in situ. Cool to 0°C.

  • Addition: Mix pinacolone (5.0 g, 50 mmol) and diethyl oxalate (7.3 g, 50 mmol). Add this mixture dropwise to the cold ethoxide solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn yellow/orange, and a precipitate (sodium enolate) may form.

  • Workup: Quench with 10% H

    
    SO
    
    
    
    (50 mL) until acidic (pH ~2). Extract with diethyl ether (3 x 50 mL).
  • Purification: Wash combined organics with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Distillation: Purify the residue by vacuum distillation (bp ~110-115°C at 2 mmHg) to obtain a pale yellow oil.

Quality Control Check
  • Visual: Clear, pale yellow oil.

  • NMR Validation: Check for the disappearance of the pinacolone methyl singlet (

    
     2.1) and the appearance of the enol proton (
    
    
    
    14.8).

References

  • Claisen Condensation Mechanism & Scope

    • Organic Syntheses, Coll. Vol. 2, p. 200 (1943); Vol. 11, p. 1 (1931).
  • Tautomerism of Acylpyruvates: Journal of the Chemical Society, Perkin Transactions 2. "Tautomerism of ethyl acylpyruvates". (General reference for -diketo ester tautomerism).
  • Pyrazole Synthesis Regioselectivity

    • Journal of Heterocyclic Chemistry.
  • NMR Shift Data

    • Organic Chemistry Data. "1H NMR Chemical Shifts of Enols and beta-Keto Esters".

Sources

Methodological & Application

Ethyl 5,5-dimethyl-2,4-dioxohexanoate as a building block for heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Ethyl 5,5-dimethyl-2,4-dioxohexanoate: A Versatile Building Block for Heterocyclic Synthesis

Abstract

Ethyl 5,5-dimethyl-2,4-dioxohexanoate, also known as ethyl pivaloylpyruvate, is a highly functionalized 1,3-dicarbonyl compound that serves as a powerful and versatile precursor in synthetic organic chemistry.[1] Its unique structure, featuring two distinct electrophilic carbonyl centers and a sterically demanding tert-butyl group, offers chemists precise control over reactivity and regioselectivity. This guide provides an in-depth exploration of its application in constructing a variety of medicinally relevant heterocyclic scaffolds. We present detailed mechanistic discussions, field-proven experimental protocols, and workflow visualizations for the synthesis of substituted pyrazoles, isoxazoles, and dihydropyridines, designed for researchers and professionals in drug development and chemical synthesis.

Introduction to the Building Block: A Reactivity Profile

Ethyl 5,5-dimethyl-2,4-dioxohexanoate (CAS 13395-36-3) is a β,δ-diketo ester. The core of its synthetic utility lies in the electronic properties of its 1,3-dicarbonyl moiety. This system exists in a dynamic equilibrium between its keto and enol tautomers, providing multiple sites for nucleophilic attack.

The two carbonyl groups—a ketone at C4 and an α-keto ester at C2—possess different electrophilic characters. The C4 ketone is generally more reactive towards nucleophiles than the C2 carbonyl, which is part of a less reactive ester group. Furthermore, the adjacent bulky tert-butyl group exerts significant steric hindrance, which can be strategically exploited to direct the regiochemical outcome of cyclization reactions. This inherent electronic and steric differentiation makes it a predictable and reliable building block for complex molecular architectures.

Table 1: Physicochemical Properties of Ethyl 5,5-dimethyl-2,4-dioxohexanoate
PropertyValueSource
CAS Number 13395-36-3
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol [1]
Synonyms Ethyl pivaloylpyruvate, Trimethylacetopyruvic acid ethyl ester[1]
Appearance Liquid (Typical)-

Application I: Synthesis of Substituted Pyrazoles via Knorr Condensation

The synthesis of pyrazoles, a core scaffold in numerous pharmaceuticals like Celecoxib, is a cornerstone of medicinal chemistry.[2][3] The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is one of the most direct and reliable methods for this transformation.[4][5][6]

Mechanistic Rationale

The reaction proceeds through a well-defined condensation-cyclization pathway.[4][7]

  • Initial Nucleophilic Attack: The reaction is typically initiated by the attack of one of the nitrogen atoms of the hydrazine (a strong nucleophile) on the more electrophilic C4 ketone of the dicarbonyl compound. The steric bulk of the tert-butyl group does not prevent this attack but plays a role in the stability of the intermediates.

  • Condensation & Dehydration: The resulting hemiaminal intermediate rapidly dehydrates to form a stable hydrazone.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl group at C2.

  • Final Dehydration & Aromatization: A final dehydration step from the cyclic intermediate yields the stable, aromatic pyrazole ring.

This sequence ensures a high degree of regioselectivity, leading predominantly to a single pyrazole isomer where the tert-butyl group is adjacent to one of the ring nitrogens.

Visualization: Knorr Pyrazole Synthesis Workflow

G sub Ethyl 5,5-dimethyl- 2,4-dioxohexanoate + Hydrazine step1 Nucleophilic Attack on C4 Carbonyl sub->step1 Acid or Base Catalyst inter1 Hydrazone Intermediate step1->inter1 step2 Intramolecular Cyclization inter1->step2 inter2 Cyclic Hemiaminal Intermediate step2->inter2 step3 Dehydration & Aromatization inter2->step3 prod 5-(tert-butyl)-3-(ethoxycarbonyl) -1H-pyrazole step3->prod

Caption: Knorr pyrazole synthesis workflow.

Experimental Protocol: Synthesis of Ethyl 5-(tert-butyl)-1H-pyrazole-3-carboxylate

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and substituted hydrazines used.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 5,5-dimethyl-2,4-dioxohexanoate (10 mmol, 2.00 g) in ethanol (30 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (10 mmol, 0.5 mL) dropwise at room temperature. For substituted pyrazoles, an equivalent of the corresponding substituted hydrazine (e.g., phenylhydrazine) would be used.

  • Reaction Catalyst (Causality): Add a catalytic amount of glacial acetic acid (3-4 drops). The acid protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step, which is often rate-limiting.[8]

  • Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Add cold water (50 mL) to the residue to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final pyrazole product as a crystalline solid.

Application II: Synthesis of Substituted Isoxazoles

Isoxazoles are another class of five-membered heterocycles with significant applications in agrochemicals and pharmaceuticals.[9] The reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride is a classical and highly efficient method for their synthesis.[9][10]

Mechanistic Rationale

The mechanism is analogous to the Knorr pyrazole synthesis but involves hydroxylamine as the binucleophile.

  • Oxime Formation: Hydroxylamine preferentially attacks the more reactive C4 ketone to form a mono-oxime intermediate after dehydration.[9]

  • Intramolecular Cyclization: The hydroxyl group of the oxime then acts as an intramolecular nucleophile, attacking the C2 carbonyl carbon.

  • Dehydration: The resulting cyclic hemiacetal readily eliminates a molecule of water to form the stable, aromatic isoxazole ring.

The regioselectivity is again governed by the initial attack on the C4 ketone, leading to the formation of 5-(tert-butyl)-3-(ethoxycarbonyl)isoxazole as the major product.

Visualization: Isoxazole Synthesis Workflow

G sub Ethyl 5,5-dimethyl- 2,4-dioxohexanoate + Hydroxylamine HCl step1 Condensation at C4 Carbonyl sub->step1 Base (e.g., NaOAc) inter1 Mono-oxime Intermediate step1->inter1 step2 Intramolecular Cyclization (O-attack) inter1->step2 inter2 Cyclic Intermediate step2->inter2 step3 Dehydration & Aromatization inter2->step3 prod 5-(tert-butyl)-3-(ethoxycarbonyl) -isoxazole step3->prod G sub1 Aldehyde + β-Keto Ester 1 inter1 Knoevenagel Adduct (α,β-Unsaturated Carbonyl) sub1->inter1 Knoevenagel Condensation sub2 Ethyl 5,5-dimethyl- 2,4-dioxohexanoate + Ammonia inter2 Enamine Intermediate sub2->inter2 Enamine Formation inter3 Michael Adduct inter1->inter3 Michael Addition inter2->inter3 Michael Addition prod 1,4-Dihydropyridine (Hantzsch Ester) inter3->prod Cyclization & Dehydration

Sources

Application Note: Ethyl 5,5-dimethyl-2,4-dioxohexanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5,5-dimethyl-2,4-dioxohexanoate (CAS 13395-36-3), also known as ethyl pivaloylpyruvate, is a specialized


-tricarbonyl building block used extensively in the synthesis of lipophilic heterocyclic pharmacophores. Its structural uniqueness lies in the tert-butyl (pivaloyl)  moiety, which provides significant steric bulk and metabolic stability to the resulting bioactive molecules.

This guide details the practical application of this compound in synthesizing 3-tert-butyl-1H-pyrazole-5-carboxylates and quinoxaline derivatives —two privileged scaffolds in kinase inhibitor and anti-inflammatory drug discovery.[1]

Chemical Profile & Strategic Advantage[1]

The "tert-Butyl Effect" in Drug Design

In medicinal chemistry, the introduction of a tert-butyl group via Ethyl 5,5-dimethyl-2,4-dioxohexanoate serves three critical functions:

  • Hydrophobic Pocket Filling: The bulky alkyl group is ideal for occupying large hydrophobic pockets in enzymes (e.g., the ATP-binding site of kinases).[1]

  • Metabolic Stability: The absence of benzylic protons prevents rapid oxidation by cytochrome P450 enzymes, prolonging half-life.[1]

  • Regiocontrol: The steric bulk of the tert-butyl group directs nucleophilic attack, often improving the regioselectivity of condensation reactions compared to linear alkyl analogs.

Compound Specifications
PropertySpecification
IUPAC Name Ethyl 5,5-dimethyl-2,4-dioxohexanoate
CAS Number 13395-36-3
Formula C

H

O

MW 200.23 g/mol
Appearance Colorless to pale yellow liquid
Key Functional Groups

-keto ester,

-diketone, tert-butyl

Application I: Synthesis of tert-Butyl Pyrazoles

The most prevalent use of this compound is the synthesis of Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate . This scaffold is a core motif in several B-Raf kinase inhibitors and COX-2 inhibitors.[1]

Reaction Mechanism & Regiochemistry

The reaction involves the condensation of the 1,3-diketone moiety with hydrazine. While the molecule has three carbonyls, the


-diketone system (C2 and C4) is the primary site of cyclization.

Regioselectivity Challenge: When using substituted hydrazines (R-NH-NH


), two isomers are possible.
  • Isomer A: 1-R-3-tert-butyl-5-carboxylate (often preferred sterically).[1]

  • Isomer B: 1-R-5-tert-butyl-3-carboxylate.[1]

  • Note: With unsubstituted hydrazine hydrate, the product exists as a tautomeric mixture, typically denoted as the 3(5)-isomer.

Validated Protocol: Synthesis of Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate[1]

Reagents:

  • Ethyl 5,5-dimethyl-2,4-dioxohexanoate (1.0 equiv)[2]

  • Hydrazine hydrate (1.1 equiv, 80% aqueous solution)

  • Ethanol (Absolute, 10 volumes)

  • Acetic Acid (Catalytic, 0.1 equiv)

Step-by-Step Procedure:

  • Preparation: Dissolve Ethyl 5,5-dimethyl-2,4-dioxohexanoate (20.0 g, 100 mmol) in absolute ethanol (200 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0–5 °C using an ice bath. The tert-butyl group can induce steric hindrance; however, controlling the exotherm is crucial to prevent polymerization.

  • Addition: Add Hydrazine hydrate (5.5 g, 110 mmol) dropwise over 20 minutes.

    • Observation: A slight color change (yellowing) indicates imine formation.[1]

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (78 °C) for 3 hours to ensure complete cyclodehydration.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to ~20% of its original volume.

    • Pour the residue into ice-cold water (100 mL).

    • The product typically precipitates as a white solid.[1] Filter and wash with cold water.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

    • Yield: Expected 85–92%.

    • Analytical Check:

      
      H NMR should show a singlet for the tert-butyl group (~1.3 ppm) and a singlet for the pyrazole C4-H (~6.8 ppm).[1]
      

PyrazoleSynthesis Start Ethyl 5,5-dimethyl- 2,4-dioxohexanoate Intermediate Hydrazone Intermediate Start->Intermediate Nucleophilic Attack (C2/C4) Reagent Hydrazine Hydrate (EtOH, Reflux) Reagent->Intermediate Product Ethyl 3-(tert-butyl)- 1H-pyrazole-5-carboxylate Intermediate->Product Cyclodehydration (- H2O)

Figure 1: Reaction pathway for the conversion of the tricarbonyl precursor to the pyrazole scaffold.[3][4][5]

Application II: Synthesis of Quinoxaline Scaffolds

Reaction with 1,2-diamines (e.g., o-phenylenediamine) yields quinoxaline derivatives. This reaction exploits the


-keto ester and the 

-ketone functionality.[1]
Protocol: Condensation with o-Phenylenediamine

This reaction is highly sensitive to solvent acidity.[1]

Procedure:

  • Mix Ethyl 5,5-dimethyl-2,4-dioxohexanoate (10 mmol) and o-phenylenediamine (10 mmol) in Ethanol (50 mL).

  • Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (5 mol%).[1]

  • Reflux for 4–6 hours.

  • Regioselectivity Note: The major product is typically Ethyl 3-(3,3-dimethyl-2-oxobutyl)quinoxaline-2-carboxylate or its tautomer, depending on whether the diamine attacks the C1-C2 or C2-C4 system. The steric bulk of the t-butyl group usually prevents the formation of the quinoxaline ring at the t-butyl end, favoring ring closure at the less hindered

    
    -keto ester site.
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization due to steric bulk.[1]Increase reflux time; switch solvent to n-Butanol (higher boiling point).
Regioisomer Mix Use of substituted hydrazines in non-polar solvents.[1]Use polar protic solvents (EtOH, AcOH) to stabilize the specific hydrazone intermediate via H-bonding.
Oily Product Residual solvent or impurities.[1]Triturate the oil with cold Hexanes/Pentane to induce crystallization of the t-butyl product.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.[1]

    • Source: Royal Society of Chemistry (RSC) Advances.[1]

    • URL:[Link]

  • Medicinal Chemistry of tert-Butyl Pyrazoles

    • Title: 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid.[1]

    • Source: PubMed Central (PMC).[1]

    • URL:[Link]

  • Quinoxaline Synthesis via 1,3-Dicarbonyls

    • Title: Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Deriv
    • Source: National Institutes of Health (NIH).[1]

    • URL:[Link]

  • General Reactivity of Acylpyruvates

    • Title: Reaction of compounds 5 and 6 with hydrazines (Regioselectivity studies).[1]

    • Source: ResearchGate.[1][5]

    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Catalyst selection for reactions involving Ethyl 5,5-dimethyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Application Guide: Ethyl 5,5-dimethyl-2,4-dioxohexanoate

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Ethyl 5,5-dimethyl-2,4-dioxohexanoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile β,γ-diketoester in their synthetic workflows. My goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your reactions. We will explore the nuances of catalyst selection for the primary application of this substrate: the synthesis of five-membered heterocycles, a cornerstone of many pharmaceutical compounds.

Section 1: Substrate Analysis & General Principles

FAQ 1.1: What are the key reactive sites of Ethyl 5,5-dimethyl-2,4-dioxohexanoate and its primary applications?

Ethyl 5,5-dimethyl-2,4-dioxohexanoate is a highly functionalized molecule with multiple reactive centers, making it an excellent precursor for heterocyclic synthesis. Its structure contains a 1,3-dicarbonyl moiety (the C2-keto group and the C4-keto group), which is the primary driver of its reactivity.

  • Primary Application: The most common application is the synthesis of substituted pyrazoles via the Knorr pyrazole synthesis.[1][2][3][4] This involves a condensation reaction with hydrazine or its derivatives. The resulting pyrazole core is a privileged scaffold in medicinal chemistry.

  • Other Potential Applications: The 1,4-relationship between the ester carbonyl and the C4-keto group also allows for Paal-Knorr type syntheses to form furans or pyrroles, although this is less common for this specific substrate compared to simpler 1,4-diketones.[5][6]

The key reactive sites are:

  • C2 Ketone (β-keto): Highly electrophilic and readily attacked by nucleophiles.

  • C4 Ketone (γ-keto): Also electrophilic, but its reactivity relative to the C2 ketone is a critical factor in regioselectivity.

  • Active Methylene (C3): The protons on this carbon are acidic and can be removed to form an enolate, which is a key intermediate in many reactions.

  • Ethyl Ester: Can participate in intramolecular cyclization reactions, particularly after the initial condensation at one of the keto groups.[1]

FAQ 1.2: How does the keto-enol tautomerism of this substrate affect catalyst selection and reactivity?

Like all 1,3-dicarbonyl compounds, Ethyl 5,5-dimethyl-2,4-dioxohexanoate exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

  • Causality of Reactivity: Acid catalysts accelerate the rate of tautomer interconversion. In the Knorr and Paal-Knorr syntheses, the reaction does not proceed directly on the diketone form. Instead, the acid catalyst protonates one carbonyl group, making it more electrophilic, while the other carbonyl can tautomerize to its enol form.[5][6][7] This enol then acts as the nucleophile in the rate-determining cyclization step.

  • Impact on Catalyst Choice: The choice of catalyst directly influences the concentration and rate of formation of the reactive enol intermediate.

    • Brønsted Acids (e.g., Acetic Acid, H₂SO₄, HCl): These are excellent for promoting enolization and are the standard choice for Knorr and Paal-Knorr reactions.[1][2][6] Acetic acid is often sufficient and provides a mildly acidic medium.[1]

    • Lewis Acids (e.g., Sc(OTf)₃, ZnCl₂): These coordinate to a carbonyl oxygen, which strongly polarizes the C=O bond, increasing its electrophilicity and facilitating the subsequent intramolecular attack.[5][6] They are particularly useful in anhydrous conditions.

Section 2: Troubleshooting Pyrazole Synthesis (Knorr Reaction)

The reaction of Ethyl 5,5-dimethyl-2,4-dioxohexanoate with a hydrazine is a classic Knorr pyrazole synthesis. The primary challenges encountered are yield, purity, and control of regiochemistry.

FAQ 2.1: I am observing a very low yield in my pyrazole synthesis. What are the most common causes and how do I troubleshoot them?

Low yield is a frequent issue that can almost always be traced back to reaction conditions, reagent quality, or the work-up procedure.[8] Systematically investigating these factors is key.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Reagent_Check Verify Reagent Purity & Stoichiometry - Hydrazine hydrate fresh? - Diketoester pure? - Using excess hydrazine? Start->Reagent_Check Reagent_Check->Start Reagents Degraded --> Replace Condition_Check Optimize Reaction Conditions - Temperature too low/high? - Incorrect solvent? - Insufficient reaction time? Reagent_Check->Condition_Check Reagents OK Condition_Check->Start Conditions Suboptimal --> Adjust (see table) Catalyst_Check Evaluate Catalyst - Is acid catalyst present? - Concentration optimal? (e.g., catalytic acetic acid) Condition_Check->Catalyst_Check Conditions OK Catalyst_Check->Start Catalyst Issue --> Add/Change Catalyst Workup_Check Review Work-up & Isolation - Product water-soluble? - Incorrect pH for precipitation? - Emulsion during extraction? Catalyst_Check->Workup_Check Catalyst OK Workup_Check->Start Isolation Issue --> Modify Procedure Success Yield Improved Workup_Check->Success Work-up Optimized

Caption: Troubleshooting decision tree for low reaction yield.

Table 1: Key Parameters for Optimizing Pyrazole Synthesis

ParameterStandard ConditionTroubleshooting Action & Rationale
Hydrazine Stoichiometry 1.1 - 2.0 equivalents[1]Increase to 2 eq. Ensures the limiting diketoester is fully consumed. Hydrazine can be volatile, so a slight excess is prudent.
Catalyst Catalytic Acetic Acid[1]Switch to stronger acid (e.g., catalytic HCl). If the reaction is stalled at the hydrazone intermediate, a stronger acid can better catalyze the final cyclization/dehydration step.[9]
Solvent Ethanol or 1-Propanol[1]Try a higher-boiling solvent (e.g., n-butanol or toluene with a Dean-Stark trap). This can help drive the dehydration step by removing water, pushing the equilibrium toward the product.
Temperature Reflux (e.g., ~80-100 °C)Increase temperature. If kinetics are slow, increasing the thermal energy can overcome the activation barrier for the rate-limiting cyclization step.
Work-up Add water to precipitate[1]Cool mixture to 0°C before/after water addition. Lower temperature decreases product solubility, maximizing precipitation. Check pH. Ensure the solution is not too acidic or basic, which could keep the product dissolved.
FAQ 2.2: I am using phenylhydrazine and getting a mixture of products. How can I control the regioselectivity?

This is a critical and expected challenge. Your substrate is an unsymmetrical diketone, and phenylhydrazine is an unsymmetrical nucleophile. The initial condensation can occur at either the C2 or C4 ketone, leading to two different regioisomers.

The Regioselectivity Challenge

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Diketone Ethyl 5,5-dimethyl-2,4-dioxohexanoate Attack_C2 Path A: Initial attack at C2 Diketone->Attack_C2 Attack_C4 Path B: Initial attack at C4 Diketone->Attack_C4 Hydrazine Phenylhydrazine Hydrazine->Attack_C2 Hydrazine->Attack_C4 Isomer_A Regioisomer A Attack_C2->Isomer_A Isomer_B Regioisomer B Attack_C4->Isomer_B

Caption: Reaction pathways leading to two regioisomers.

Controlling the Outcome:

The regioselectivity is determined by the relative electrophilicity of the two carbonyl carbons and steric hindrance.

  • Electronic Effects: The C2 ketone is adjacent to an ester group, which is electron-withdrawing, potentially increasing its electrophilicity.

  • Steric Effects: The C4 ketone is adjacent to a bulky tert-butyl group (from the 5,5-dimethyl carbons), which sterically hinders the approach of the nucleophile.

Expert Insight: In most cases, the initial, kinetically favored attack will occur at the less sterically hindered and potentially more electrophilic C2 position. However, the final product ratio can be influenced by the reaction conditions, which can favor either the kinetic or thermodynamic product.

  • Kinetic Control (Low Temperature): Running the reaction at lower temperatures often favors attack at the most accessible site (C2), potentially leading to a higher ratio of one isomer.

  • Thermodynamic Control (Higher Temperature, Longer Reaction Time, Stronger Acid): If the initial condensation is reversible, prolonged heating in strong acid can allow the reaction to equilibrate to the most stable pyrazole product.

  • Solvent Choice: Aprotic dipolar solvents (like DMF or DMAc) in combination with an acid catalyst have been shown to improve regioselectivity in some cases compared to standard protic solvents like ethanol.[9]

Self-Validating Protocol: To determine the optimal conditions for your desired isomer, set up a parallel screen. Run small-scale reactions varying the temperature (e.g., room temp, 50°C, reflux) and catalyst (e.g., acetic acid vs. HCl in DMF). Analyze the crude product ratio by ¹H NMR or LC-MS to identify the conditions that maximize the desired outcome.

Section 3: Experimental Protocol Example

This protocol is a robust starting point for the synthesis of the corresponding pyrazole using hydrazine hydrate.

Protocol 1: Synthesis of Ethyl 5-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate

Materials:

  • Ethyl 5,5-dimethyl-2,4-dioxohexanoate (1.0 eq)

  • Hydrazine hydrate (1.5 eq)

  • Ethanol (or 1-Propanol), reagent grade

  • Glacial Acetic Acid (0.1 eq)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 5,5-dimethyl-2,4-dioxohexanoate (1.0 eq) and ethanol (approx. 5-10 mL per gram of substrate).

  • Reagent Addition: Begin stirring the solution. Add glacial acetic acid (0.1 eq) followed by the dropwise addition of hydrazine hydrate (1.5 eq). The addition may be mildly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 80°C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: Slowly add cold deionized water to the reaction mixture while stirring until the solution becomes cloudy and a precipitate forms. Continue adding water (approx. 2-3 times the volume of ethanol used) to maximize precipitation.

  • Filtration: Cool the mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Drying: Dry the product under vacuum to obtain the crude pyrazole. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

  • ChemHelp ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(21), 6376. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals (Basel), 11(4), 101. [Link]

  • YouTube. (2015). Paal Knorr Synthesis of Furan - Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts, 10(4). [Link]

  • Google Patents. (1973).
  • Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]

  • National Center for Biotechnology Information. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Bioconjug Chem., 27(12), 2847–2851. [Link]

Sources

Technical Support Center: Solvent Effects on Ethyl 5,5-dimethyl-2,4-dioxohexanoate (EDDH)

Author: BenchChem Technical Support Team. Date: February 2026

Product Profile & Core Chemistry

Ethyl 5,5-dimethyl-2,4-dioxohexanoate (EDDH) is a specialized


-keto-

-keto ester (acylpyruvate derivative) utilized primarily as a scaffold for synthesizing 3- or 5-substituted heterocycles (isoxazoles, pyrazoles) and as a lipophilic chelating agent.
  • CAS: 13395-36-3[1]

  • Structural Feature: It possesses a "push-pull" electronic structure with a bulky tert-butyl group (lipophilic tail) and a highly polar 1,3-dicarbonyl core (hydrophilic head).

  • Key Challenge: Its reactivity is strictly governed by keto-enol tautomerism , which is extremely sensitive to solvent polarity. Using the wrong solvent can shut down reactivity or invert regioselectivity.

Troubleshooting Module: Tautomeric Control

Issue: "My reaction rate is inconsistent, or I see multiple species in NMR."

Root Cause: EDDH exists in a dynamic equilibrium between a Diketo form and multiple Enol forms .

  • Non-Polar Solvents (Toluene, Hexane, CDCl3): Favor the cis-Enol form, stabilized by an intramolecular hydrogen bond. This form is "locked" and less reactive toward external nucleophiles unless deprotonated.

  • Polar Aprotic Solvents (DMSO, DMF): Disrupt the internal H-bond, favoring the trans-Enol or Diketo forms, exposing the electrophilic carbonyls to attack.

  • Protic Solvents (MeOH, EtOH): Can stabilize the enolate via solvation but may retard nucleophilic attack due to "solvent cage" effects.

Diagnostic Workflow

Use this decision tree to select the correct solvent system for your intended transformation.

SolventDecisionTree Start What is your reaction goal? Goal1 Metal Chelation / Coordination Start->Goal1 Goal2 Nucleophilic Addition (e.g., Amines) Start->Goal2 Goal3 Deprotonation / Alkylation Start->Goal3 Solv1 Use Non-Polar / Weakly Polar (Toluene, DCM) Goal1->Solv1 Solv2 Use Polar Aprotic (DMF, DMSO, MeCN) Goal2->Solv2 Solv3 Use Polar Aprotic + Base (THF, Acetone) Goal3->Solv3 Warning AVOID: Protic Solvents for Anhydrous Steps (Water/Alcohols can hydrolyze ester) Goal3->Warning Reason1 Promotes 'cis-enol' pre-organization for metal binding. Solv1->Reason1 Reason2 Disrupts internal H-bond; Exposes C2/C4 carbonyls. Solv2->Reason2 Reason3 Solvates cation (Na+/Li+); Enhances enolate nucleophilicity. Solv3->Reason3

Figure 1: Solvent selection guide based on reaction intent. High-polarity solvents "unlock" the molecule for attack, while low-polarity solvents stabilize the chelated form.

Troubleshooting Module: Synthesis & Solubility

Issue: "The starting material precipitates or forms a gummy residue during Claisen condensation."

Technical Insight: EDDH is synthesized via Claisen condensation of Pinacolone and Diethyl Oxalate . The large tert-butyl group creates a solubility conflict. The sodium enolate salt of EDDH is often insoluble in pure ether or non-polar hydrocarbons, leading to encapsulation of unreacted reagents.

Optimization Protocol
ParameterStandard Protocol (Issues)Optimized Protocol (Solution)Mechanism
Solvent Diethyl Ether / HexaneToluene or EtOH/Toluene mix Toluene solubilizes the lipophilic t-butyl tail while tolerating the polar enolate head.
Base NaOEt (Solid addition)NaOEt (Slurry in Toluene) Prevents "hot spots" and gummy clump formation.
Temperature 0°C

RT
0°C

40°C
Slight heat ensures the bulky t-butyl ketone fully enolizes and reacts.
Quenching Direct Acid AdditionPour into Ice/H2SO4 Controls exotherm; prevents hydrolysis of the sensitive

-keto ester moiety.

Step-by-Step Recovery:

  • If the reaction mixture becomes a solid block: Add anhydrous Ethanol (10% v/v relative to Toluene) to break the aggregate.

  • Do not use water until the final quench; the intermediate is moisture-sensitive.

Application Guide: Regioselective Cyclization

Issue: "I am getting a mixture of 3-tert-butyl and 5-tert-butyl isoxazoles."

Explanation: When reacting EDDH with hydroxylamine (


), the nucleophile can attack either the C2 ( 

-keto)
or C4 (

-keto)
position. This is controlled by pH and Solvent .
  • Pathway A (Kinetic): Attack at C2 (most electrophilic, less hindered)

    
    5-tert-butyl-isoxazole-3-carboxylate .
    
  • Pathway B (Thermodynamic): Attack at C4 (hindered but acid-catalyzed)

    
    3-tert-butyl-isoxazole-5-carboxylate .
    
Regioselectivity Control Table
Desired ProductSolvent SystemAdditiveRationale
5-tert-butyl-isoxazole Ethanol / Water NaOAc (Buffer pH 5-6) Neutral/Basic conditions favor attack at the most electrophilic C2 carbonyl.
3-tert-butyl-isoxazole Refluxing Acetic Acid HCl (Cat.) Acid protonates the C4 carbonyl, overcoming steric hindrance from the t-butyl group.

Frequently Asked Questions (FAQ)

Q1: Why does my EDDH turn yellow upon storage? A: This is normal. The yellow color indicates a shift toward the enolic form , which has an extended conjugated


-system. If the compound turns dark brown/red, it indicates oxidation or polymerization; repurify via vacuum distillation.

Q2: Can I use EDDH in aqueous buffers for biological assays? A: Use Caution. The ester bond at C1 is susceptible to hydrolysis, especially above pH 8.0. For biological assays, dissolve EDDH in DMSO (stock solution) and dilute into the buffer immediately prior to use. Keep final DMSO concentration < 1%.

Q3: Is the "2,4-dioxo" name accurate? It looks like a tricarbonyl. A: Yes, it is a tricarbonyl system.[2][3] However, nomenclature often treats the ester as a functional group and the ketone chain as the parent. It is effectively an acylpyruvate :


.

References

  • Claisen Condensation Mechanism

    • Organic Syntheses, Coll. Vol. 3, p. 291 (1955); Vol. 24, p. 24 (1944).
  • Solvent Effects on Tautomerism

    • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
    • Journal of Chemical Education, Determination of Solvent Effects on Keto-Enol Equilibria.
  • Isoxazole Regioselectivity

    • RSC Advances, Regioselective synthesis of isoxazoles
  • Safety & Handling

    • PubChem Compound Summary: Ethyl 5,5-dimethyl-2,4-dioxohexano

Sources

Technical Support Center: Work-up Procedures for Ethyl 5,5-dimethyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Reagent CAS: 13395-36-3 | Common Name: Ethyl Pivaloylpyruvate

Introduction: The Scaffold Architect

Welcome to the Technical Support Center. You are likely working with Ethyl 5,5-dimethyl-2,4-dioxohexanoate (EDDH) because you are building sterically demanding heterocycles—specifically 3-(tert-butyl)pyrazoles or isoxazoles —for drug discovery libraries.

This reagent is not a simple ester; it is a


-diketo ester  possessing a highly reactive 1,3-dicarbonyl system flanked by a lipophilic tert-butyl group and a hydrolytically sensitive ethyl ester. Its dual nature (lipophilic tail + polar head) and tendency toward keto-enol tautomerism create unique work-up challenges that standard protocols often fail to address.

This guide replaces generic "wash and dry" instructions with chemically grounded workflows designed to preserve the integrity of your scaffold and maximize yield.

Module 1: The Critical Quench (Preventing Retro-Claisen)

Context: You have just synthesized EDDH via Claisen condensation (Pinacolone + Diethyl Oxalate) or completed a cyclization reaction using EDDH.

The Danger: The 1,3-dicarbonyl motif is susceptible to retro-Claisen cleavage in the presence of strong hydroxide or alkoxide bases at elevated temperatures during work-up. This cleaves the molecule back into pinacolone and oxalate.

Protocol 1.1: The pH-Controlled Quench

Use this for isolating EDDH or non-ionizable derivatives.

  • Cool Down: Bring reaction mixture to 0–5 °C . Do not quench at room temperature.

  • Acid Selection: Use 3M Acetic Acid or 1M HCl . Avoid concentrated mineral acids which can hydrolyze the terminal ester.

  • The "Titration" Quench:

    • Add acid dropwise with vigorous stirring.

    • Target pH: 6.0 – 7.0.

    • Why? Keeping the pH slightly acidic/neutral protonates the enolate without triggering acid-catalyzed ester hydrolysis.

  • Phase Separation:

    • EDDH is lipophilic. Extract with MTBE (Methyl tert-butyl ether) or Toluene .

    • Avoid Dichloromethane (DCM) in the first extraction if emulsions form (common due to the surfactant-like properties of the long dicarbonyl chain).

Module 2: Heterocycle Isolation (The Regioisomer Challenge)

Context: You reacted EDDH with a hydrazine (e.g., Phenylhydrazine) to form a pyrazole. The Issue: The reaction produces two regioisomers:[1]

  • 5-(tert-butyl) isomer: Sterically congested.

  • 3-(tert-butyl) isomer: Thermodynamically favored (usually).

Separation requires exploiting the solubility differences driven by the tert-butyl group.

Workflow Diagram: Pyrazole Isolation Logic

PyrazoleWorkup Start Crude Reaction Mixture (EDDH + Hydrazine) Evap Evaporate Reaction Solvent (usually Ethanol/Acetic Acid) Start->Evap Residue Oily Residue Evap->Residue Trituration Trituration Solvent Selection Residue->Trituration High Lipophilicity Hexane Hexane/Heptane Wash Trituration->Hexane Non-polar impurities Ether Cold Diethyl Ether Wash Trituration->Ether Isomer crystallization Solid Precipitate Formed? Hexane->Solid Ether->Solid Filter Filter & Wash (Isolates Major Isomer) Solid->Filter Yes (Pure Isomer) Column Flash Chromatography (Required for Isomer Separation) Solid->Column No (Oily Mix)

Figure 1: Decision matrix for isolating pyrazoles derived from EDDH. The tert-butyl group often facilitates crystallization in non-polar solvents, avoiding chromatography.

Module 3: Metal Scavenging (Chelation Management)

Context: EDDH was used as a ligand for a metal catalyst (e.g., Cu, Pd) or the reaction involved a Lewis Acid. The Science: The


-diketone moiety (

) is a potent bidentate ligand. Standard water washes will not remove transition metals trapped in this pocket.
Table 1: Scavenging Protocols for EDDH Derivatives
ContaminantWash SolutionMechanismProcedure
Copper (Cu) 10% NH₄OH / NH₄Cl (aq)Ligand ExchangeWash organic layer until aqueous phase is no longer blue. The ammonia displaces the diketone.
Palladium (Pd) Na₂EDTA (0.1 M, pH 9)ChelationStir organic layer with EDTA solution for 30 mins. The high pH ensures EDTA is fully ionized.
Iron (Fe) 5% Citric AcidChelationCitrate binds Fe(III) tightly; acidic pH breaks the EDDH-Iron complex.
Aluminum (Al) Rochelle Salt (Sat. Sol.)ComplexationUse if DIBAL or LAH was used. Prevents gelatinous Al(OH)₃ emulsions.
Module 4: Troubleshooting & FAQs
Q1: Why does my NMR show a "mess" of double peaks even after column chromatography?

Diagnosis: You are likely seeing Keto-Enol Tautomerism , not impurities. Explanation: EDDH and its non-cyclized derivatives exist in equilibrium. The tert-butyl group stabilizes the enol form via intramolecular hydrogen bonding.

  • Verification: Run a TLC. If you see a single spot but the NMR is complex, it is tautomerism.

  • The Fix: Do not re-column. If you need a simplified spectrum for publication, run the NMR in a protic solvent like Methanol-d4 (which can shift the equilibrium) or add a trace of

    
     to exchange the enol proton.
    
Q2: My product decomposes on Silica Gel. Why?

Diagnosis: Acid-catalyzed hydrolysis/transesterification. Explanation: Silica gel is slightly acidic (pH 4-5). The 1,3-dicarbonyl system is sensitive. The Fix:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexane before loading.

  • Switch Phase: Use Neutral Alumina instead of silica.

  • Eluent: Add 0.5% TEA to your eluent system to buffer the acidity.

Q3: The yield is low, and the aqueous layer is yellow. Where is my product?

Diagnosis: Your product is in the aqueous layer as an enolate. Explanation: The pKa of the methylene group between the carbonyls is ~9–11. If your work-up was too basic (e.g., using 1M NaOH), the product deprotonated and became water-soluble. The Fix:

  • Take the aqueous layer.

  • Acidify carefully to pH 4–5 with 1M HCl.

  • Extract immediately with Ethyl Acetate.

References
  • Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate

    • Method: Claisen condensation of pinacolone and diethyl oxal
    • Source:Journal of Sciences, Islamic Republic of Iran, "Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Deriv
    • 2[2][3][4][5][6][7][8][9]

  • Pyrazole Synthesis & Regioisomerism

    • Method: Reaction of 1,3-dicarbonyls with hydrazines; discussion of regioisomer form
    • Source:National Institutes of Health (PMC)
    • 1[1][2][3][4][5][6][7][8][9]

  • Tautomerism in

    
    -Keto Esters: 
    
    • Concept: NMR complexity due to keto-enol equilibrium in 1,3-dicarbonyls.
    • Source:Royal Society of Chemistry, "Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters" (Discusses keto:enol r
    • 10[2][3][4][5][6][7][8][9]

  • General Work-up & Safety Data

    • Reagent: Ethyl 5,5-dimethyl-2,4-dioxohexanoate (CAS 13395-36-3).[11][12][13]

    • Source:BLD Pharm / Sigma-Aldrich Technical D
    • 13[2][4][5][6][7][8][9]

Sources

Technical Support Center: Troubleshooting Impurities in Crude Ethyl 5,5-dimethyl-2,4-dioxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 5,5-dimethyl-2,4-dioxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and work-up of this valuable β-ketoester intermediate. Our approach is rooted in a deep understanding of the underlying reaction mechanisms and extensive field-proven experience.

I. Understanding the Synthesis: The Claisen Condensation

Ethyl 5,5-dimethyl-2,4-dioxohexanoate is typically synthesized via a crossed Claisen condensation. This reaction involves the base-mediated condensation of an enolizable ketone, pinacolone (3,3-dimethyl-2-butanone), with a non-enolizable ester, diethyl oxalate. Sodium ethoxide is a commonly used base for this transformation.[1][2][3][4][5]

The reaction proceeds through the formation of an enolate from pinacolone, which then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the desired β-ketoester.[1][6]

II. Frequently Asked Questions (FAQs) about Impurities

Here we address some of the most common questions regarding impurities in crude Ethyl 5,5-dimethyl-2,4-dioxohexanoate.

Q1: I've just completed my synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate and my crude NMR shows multiple sets of unexpected peaks. What are the likely impurities?

A1: Based on the Claisen condensation reaction mechanism and typical work-up procedures, the common impurities in crude Ethyl 5,5-dimethyl-2,4-dioxohexanoate can be categorized as follows:

  • Unreacted Starting Materials:

    • Pinacolone

    • Diethyl oxalate[7]

  • By-products from Side Reactions:

    • Self-condensation product of pinacolone (an aldol-type product)

    • Ethyl 3,3-dimethyl-2-oxobutanoate (from potential decarbonylation)

  • Residual Reagents and Solvents:

    • Ethanol (from the sodium ethoxide solution or as a reaction solvent)

    • Water (if introduced during work-up)

    • Residual base (sodium ethoxide or sodium hydroxide if saponification occurred)

Q2: My crude product has a significant amount of a high-boiling point impurity that co-distills with my product. What could this be?

A2: A high-boiling point impurity that is difficult to separate by simple distillation is often the self-condensation product of pinacolone. Pinacolone can undergo an aldol-type self-condensation under basic conditions to form a β-hydroxy ketone, which may then dehydrate to an α,β-unsaturated ketone. These products have higher molecular weights and boiling points than the starting material and can be challenging to remove.

Q3: After aqueous work-up, I notice a decrease in the yield of my desired product and the appearance of a new, more polar spot on my TLC plate. What is happening?

A3: This is a classic sign of saponification (hydrolysis) of the ester group in your product, Ethyl 5,5-dimethyl-2,4-dioxohexanoate, or the starting material, diethyl oxalate. If the aqueous work-up is not performed carefully (e.g., if the solution is too basic or heated), the ester can be hydrolyzed to the corresponding carboxylate salt. This salt is water-soluble and will be lost to the aqueous phase, reducing your overall yield. The new polar spot on your TLC is likely the corresponding carboxylic acid, formed after acidification of the aqueous layer.

III. Troubleshooting Guide: Identification and Removal of Common Impurities

This section provides a systematic approach to identifying and removing the common impurities in crude Ethyl 5,5-dimethyl-2,4-dioxohexanoate.

Impurity Identification Method Origin Troubleshooting & Removal Protocol
Pinacolone GC-MS, 1H NMR (singlet around 1.1 ppm for the t-butyl group and a singlet around 2.1 ppm for the methyl ketone)Unreacted starting materialProtocol: Fractional distillation under reduced pressure. Pinacolone has a significantly lower boiling point (approx. 106 °C) than the desired product.
Diethyl Oxalate GC-MS, 1H NMR (quartet around 4.3 ppm and a triplet around 1.3 ppm)Unreacted starting materialProtocol 1: Wash the crude product with a cold, dilute aqueous solution of sodium bicarbonate. Diethyl oxalate is susceptible to hydrolysis under basic conditions, and the resulting sodium ethyl oxalate is water-soluble. Protocol 2: Careful fractional distillation under reduced pressure. Diethyl oxalate has a boiling point of approximately 185 °C.
Pinacolone Self-Condensation Product 1H NMR (complex aliphatic and sometimes olefinic signals), LC-MSSide reaction of the starting ketoneProtocol: Flash column chromatography on silica gel using a hexane/ethyl acetate gradient is the most effective method for removing these higher molecular weight, less volatile impurities.
Ethanol 1H NMR (broad singlet for OH, quartet around 3.6 ppm, triplet around 1.2 ppm)Residual solvent from the base or reaction mediumProtocol: Removal under reduced pressure using a rotary evaporator. For trace amounts, co-evaporation with a higher boiling point solvent like toluene can be effective.
Water Karl Fischer titration, 1H NMR (broad singlet, chemical shift is solvent and concentration dependent)Introduced during aqueous work-upProtocol: Dry the organic phase thoroughly with a drying agent (e.g., anhydrous MgSO4 or Na2SO4) before solvent removal. For residual amounts, azeotropic distillation with toluene can be employed.

IV. Experimental Protocols

Analytical Characterization Workflow

To effectively troubleshoot impurities, a systematic analytical approach is crucial.

G cluster_reactants Starting Materials cluster_reaction Claisen Condensation cluster_impurities Potential Impurities Pinacolone Pinacolone Target Ethyl 5,5-dimethyl-2,4-dioxohexanoate Pinacolone->Target UnreactedPinacolone Unreacted Pinacolone Pinacolone->UnreactedPinacolone SelfCondensation Pinacolone Self-Condensation Pinacolone->SelfCondensation DiethylOxalate Diethyl Oxalate DiethylOxalate->Target UnreactedOxalate Unreacted Diethyl Oxalate DiethylOxalate->UnreactedOxalate

Sources

Validation & Comparative

Comparative Reactivity Guide: Ethyl 5,5-dimethyl-2,4-dioxohexanoate vs. Ethyl Acetoacetate

[1]

Executive Summary

This guide provides a technical comparison between Ethyl Acetoacetate (EAA) , the standard

Ethyl 5,5-dimethyl-2,4-dioxohexanoate (EDD)

While EAA is ubiquitous for general enolate chemistry and pyrazolone synthesis, EDD offers distinct advantages in regioselectivity and aromatic heterocycle formation .[1] The presence of the sterically demanding tert-butyl group and the highly reactive

1

Structural & Mechanistic Analysis

Chemical Identity
FeatureEthyl Acetoacetate (EAA)Ethyl 5,5-dimethyl-2,4-dioxohexanoate (EDD)
CAS 141-97-913395-36-3
Structure

-keto ester

-diketo ester (2,4-dioxo ester)
Formula


Active Sites 3 (Methylene, Ketone, Ester)4 (Methylene,

-Ketone,

-Ketone, Ester)
Steric Bulk Low (Methyl group)High (tert-Butyl/Pivaloyl group)
Reactivity Map (Graphviz)

The following diagram illustrates the electrophilic and nucleophilic sites of both molecules, highlighting why EDD exhibits superior regiocontrol.[1]

ReactivityMapcluster_EAAEthyl Acetoacetate (EAA)cluster_EDDEthyl 5,5-dimethyl-2,4-dioxohexanoate (EDD)EAA_NodeEAA StructureCH3-C(=O)-CH2-COOEtC3_KetoneC3 Ketone(Mod. Electrophile)EAA_Node->C3_KetoneC2_MethC2 Methylene(pKa ~11, Nucleophile)EAA_Node->C2_MethC1_EsterC1 Ester(Low Electrophile)EAA_Node->C1_EsterEDD_NodeEDD StructuretBu-C(=O)-CH2-C(=O)-COOEtC4_KetoneC4 Ketone (Pivaloyl)(Sterically Hindered)EDD_Node->C4_KetoneC3_MethC3 Methylene(High Acidity, pKa <10)EDD_Node->C3_MethC2_KetoneC2 Ketone (Alpha)(Super Electrophile)EDD_Node->C2_KetoneC1_Ester_EDDC1 Ester(Remains Intact)EDD_Node->C1_Ester_EDD

Caption: Comparative reactivity map. Note EDD's "Super Electrophile" C2 position and "Sterically Hindered" C4 position, which drive regioselectivity.

Performance Comparison: Heterocycle Synthesis

The most critical divergence in performance occurs during the synthesis of nitrogen heterocycles (e.g., pyrazoles).[1]

The EAA Pathway: Pyrazolone Formation

When EAA reacts with hydrazines, it typically forms pyrazolones .[1]

  • Mechanism: Attack at C3 ketone

    
     Attack at C1 Ester 
    
    
    Loss of Ethanol.[1]
  • Outcome: The ester is consumed to close the ring.[1]

  • Product Stability: The product exists in tautomeric equilibrium (keto/enol), which can complicate downstream chemistry (e.g., O-alkylation vs N-alkylation issues).

The EDD Pathway: Aromatic Pyrazole Carboxylate Formation

When EDD reacts with hydrazines, it forms pyrazole-3-carboxylates .[1]

  • Mechanism: Attack at C2 (

    
    -keto) and C4 (
    
    
    -keto).[1]
  • Outcome: The ester group at C1 is excluded from the ring closure and remains available for further derivatization.[1]

  • Regioselectivity: The bulky tert-butyl group at C4 forces the initial nucleophilic attack of the hydrazine to occur at the unhindered, highly reactive C2

    
    -keto position.[1] This yields a single regioisomer in high excess (often >98:2).[1]
    
Comparative Data Table
ParameterEAA (Standard)EDD (High Performance)
Primary Reaction Type Condensation (Ketone + Ester)Condensation (Ketone + Ketone)
Leaving Group Ethanol + Water2

Water
Final Scaffold 5-Pyrazolone (Non-aromatic/Tautomeric)Pyrazole (Fully Aromatic)
Functional Handle None (Ester consumed)Ester Intact (Ready for hydrolysis/amide coupling)
Regioselectivity (with R-NHNH2) Low to Moderate (Mixtures common)High (Controlled by t-Bu sterics)
Methylene Acidity (pKa) ~10.7 (Flanked by Ketone/Ester)< 9.0 (Flanked by two Ketones)

Experimental Protocols

Protocol A: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Using EAA)

This protocol demonstrates the classic reactivity of EAA where the ester is consumed.[1]

Reagents:

  • Ethyl Acetoacetate (EAA): 10 mmol[1]

  • Phenylhydrazine: 10 mmol[1]

  • Solvent: Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (cat.)[1]

Procedure:

  • Dissolve EAA in ethanol in a round-bottom flask.

  • Add phenylhydrazine dropwise at 0°C (exothermic reaction).

  • Add 2-3 drops of glacial acetic acid.

  • Reflux for 2 hours.

  • Cool to room temperature. The pyrazolone precipitates as a solid.[1][2]

  • Filter and recrystallize from ethanol.

Observation: The product is a solid pyrazolone.[1] The ester peak in IR (


1
Protocol B: Regioselective Synthesis of Ethyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate (Using EDD)

This protocol demonstrates the superior utility of EDD for generating aromatic scaffolds with handles.[1]

Reagents:

  • Ethyl 5,5-dimethyl-2,4-dioxohexanoate (EDD): 10 mmol[1]

  • Phenylhydrazine: 11 mmol[1]

  • Solvent: Ethanol (25 mL)

  • Catalyst: HCl (cat.) or Acetic Acid[1]

Procedure:

  • Dissolve EDD in ethanol.[1] (Note: EDD is more lipophilic; ensure complete dissolution).[1]

  • Add phenylhydrazine slowly at room temperature.

    • Mechanistic Note: The most nucleophilic nitrogen of phenylhydrazine attacks the most electrophilic C2 ketone of EDD first.[1]

  • Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Evaporate solvent under reduced pressure.[1]

  • Purify via column chromatography (Hexane/EtOAc).

Observation:

  • Yield: Typically >85%.[1]

  • Regioselectivity: >95% single isomer.[1]

  • Spectral Check: The ester peak in IR/NMR remains visible (approx

    
    ), confirming the ester was not involved in cyclization.[1] The ring is fully aromatic.[1]
    

Visualization of Reaction Pathways[1]

The following flowchart contrasts the structural fate of the ester group in both pathways.

ReactionPathwayscluster_logicMechanism LogicEAAEAA(Beta-Keto Ester)Int_EAAIntermediate:Hydrazone FormationEAA->Int_EAA - EtOHEDDEDD(2,4-Dioxo Ester)Int_EDDIntermediate:Bis-imine / EnamineEDD->Int_EDD - 2 H2OHydrazineHydrazine (R-NH-NH2)Hydrazine->Int_EAA - EtOHHydrazine->Int_EDD - 2 H2OProd_EAAPRODUCT A: Pyrazolone(Ester Consumed)Non-Aromatic / TautomericInt_EAA->Prod_EAA - EtOHNote1EAA must use Esterto close ringInt_EAA->Note1Prod_EDDPRODUCT B: Pyrazole Carboxylate(Ester Retained)Fully Aromatic / RegioselectiveInt_EDD->Prod_EDD - 2 H2ONote2EDD uses 2nd Ketoneto close ring.Ester survives.Int_EDD->Note2

Caption: Divergent synthesis pathways. EDD preserves the ester functionality, enabling further drug discovery applications (e.g., scaffold growing).[1]

Conclusion & Recommendations

For researchers in early-stage drug discovery:

  • Choose EAA if you specifically require the pyrazolone core (e.g., for Edaravone analogs) or simple alkylation at the active methylene.[1] It is cost-effective but lacks regiochemical precision in complex cyclizations.[1]

  • Choose EDD if you require a pyrazole scaffold with a carboxylate handle .[1] The steric bulk of the tert-butyl group ensures high regioselectivity, and the preservation of the ester group allows for subsequent hydrolysis and amide coupling, making it an ideal building block for fragment-based drug design.[1]

References

  • BenchChem. (2025).[1][2][3] A Comparative Guide to the Reactivity of Ethyl 3-Oxovalerate and Ethyl Acetoacetate. Retrieved from [1]

  • Thermo Scientific Chemicals. (2025).[1][4][5] Ethyl 5,5-dimethyl-2,4-dioxohexanoate Product Specifications and CAS 13395-36-3. Retrieved from [4]

  • Magerramov, A. M., et al. (2010).[1] Investigation of Reaction of Dimedone and Ethyl Acetoacetate with 1,2-Epoxy-3-chloropropane. Russian Journal of Organic Chemistry. Retrieved from

  • MDPI. (2023).[1] Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Retrieved from [1]

  • Wisdom Library. (2025).[1] Ethyl acetoacetate: Significance and symbolism in Science. Retrieved from [1]

The Pivotal Role of Ethyl 5,5-dimethyl-2,4-dioxohexanoate in Modern Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds vital to drug discovery and materials science, the choice of building blocks is paramount. This guide provides a comprehensive analysis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate, also known as ethyl pivaloylpyruvate, a β-dicarbonyl compound demonstrating significant advantages in the synthesis of a variety of heterocycles. We will explore its unique reactivity, compare its performance with traditional reagents, and provide detailed experimental protocols for its application.

The Strategic Advantage of the gem-Dimethyl Group

Ethyl 5,5-dimethyl-2,4-dioxohexanoate distinguishes itself from simpler β-dicarbonyl compounds like ethyl acetoacetate through the presence of a tert-butyl group. This structural feature is not merely an incidental modification; it imparts distinct reactivity advantages, primarily through the Thorpe-Ingold effect . This effect, also known as the gem-dimethyl effect, posits that the presence of two methyl groups on the same carbon atom can accelerate intramolecular reactions.[1][2] By compressing the bond angles within the molecule, the reactive termini are brought into closer proximity, thereby lowering the activation energy for cyclization.[1] This kinetic advantage can lead to higher yields, shorter reaction times, and in some cases, altered regioselectivity compared to less sterically hindered analogues.

Comparative Synthesis of Key Heterocycles

To illustrate the practical benefits of Ethyl 5,5-dimethyl-2,4-dioxohexanoate, we present a comparative analysis of its performance in the synthesis of three major classes of heterocycles: pyrazoles, pyrimidines, and pyridones.

Pyrazole Synthesis: Enhanced Regioselectivity and Yields

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, typically involves the condensation of a β-dicarbonyl compound with a hydrazine. While effective, the use of unsymmetrical β-dicarbonyls can often lead to a mixture of regioisomers.

Comparison with Ethyl Acetoacetate:

ReagentProduct(s)Typical YieldReference
Ethyl AcetoacetateMixture of 3-methyl- and 5-methyl-pyrazolesVariableGeneral Knowledge
Ethyl 5,5-dimethyl-2,4-dioxohexanoatePredominantly Ethyl 5-(tert-butyl)-1H-pyrazole-3-carboxylateHigh[3]

The steric bulk of the tert-butyl group in Ethyl 5,5-dimethyl-2,4-dioxohexanoate directs the initial nucleophilic attack of the hydrazine to the less hindered C2 carbonyl group. This leads to a high degree of regioselectivity, favoring the formation of the 5-(tert-butyl)pyrazole isomer. This is a significant advantage over ethyl acetoacetate, which often yields a difficult-to-separate mixture of isomeric products.

Experimental Protocol: Synthesis of Ethyl 5-(tert-butyl)-1H-pyrazole-3-carboxylate

  • Step 1: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate (Intermediate)

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

    • Pinacolone (1 equivalent) is added dropwise to the cooled sodium ethoxide solution.

    • Diethyl oxalate (1 equivalent) is then added dropwise, and the mixture is refluxed for 2-3 hours.

    • After cooling, the reaction mixture is poured into ice water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

    • The crude Ethyl 5,5-dimethyl-2,4-dioxohexanoate is filtered, washed with cold water, and can be purified by recrystallization or distillation under reduced pressure.

  • Step 2: Synthesis of Ethyl 5-(tert-butyl)-1H-pyrazole-3-carboxylate [3]

    • To a suspension of Ethyl 5,5-dimethyl-2,4-dioxohexanoate (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.5 equivalents).[3]

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).[3]

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • The precipitated solid is filtered, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the desired pyrazole derivative.[3]

Logical Flow of Pyrazole Synthesis

reagent Ethyl 5,5-dimethyl-2,4-dioxohexanoate intermediate Hydrazone Intermediate reagent->intermediate Nucleophilic attack at C2 hydrazine Hydrazine Hydrate hydrazine->intermediate pyrazole Ethyl 5-(tert-butyl)-1H- pyrazole-3-carboxylate intermediate->pyrazole Intramolecular cyclization & dehydration

Caption: Regioselective Knorr pyrazole synthesis.

Pyrimidine Synthesis: Facilitating the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with diverse biological activities. The reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea or thiourea.

While there are no direct comparative studies with Ethyl 5,5-dimethyl-2,4-dioxohexanoate in the literature, the Thorpe-Ingold effect is anticipated to facilitate the cyclization step of the Biginelli reaction. The gem-dimethyl group would pre-organize the acyclic intermediate into a conformation amenable to ring closure, potentially leading to improved yields and shorter reaction times compared to less substituted β-dicarbonyls.

Proposed Experimental Protocol: Biginelli Reaction with Ethyl 5,5-dimethyl-2,4-dioxohexanoate

  • In a round-bottom flask, combine an aromatic aldehyde (1 equivalent), Ethyl 5,5-dimethyl-2,4-dioxohexanoate (1 equivalent), and urea (or thiourea, 1.5 equivalents) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or Yb(OTf)₃).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

  • Purification can be achieved by recrystallization from an appropriate solvent.

Biginelli Reaction Workflow

start One-Pot Reaction Mixture (Aldehyde, Reagent, Urea) intermediate1 Iminium Ion Formation start->intermediate1 intermediate2 Enolate Attack intermediate1->intermediate2 intermediate3 Cyclization & Dehydration intermediate2->intermediate3 product Dihydropyrimidinone Derivative intermediate3->product

Caption: Key stages in the Biginelli reaction.

Pyridone Synthesis: A Versatile Precursor

Substituted 2-pyridones are important heterocyclic motifs found in numerous natural products and pharmaceuticals. A common synthetic route involves the reaction of a β-dicarbonyl compound with a cyanoacetamide derivative.

Anticipated Advantages:

The use of Ethyl 5,5-dimethyl-2,4-dioxohexanoate in this synthesis is expected to offer similar advantages of regioselectivity as seen in the pyrazole synthesis. The steric hindrance of the tert-butyl group would likely direct the initial condensation to occur at the more accessible C2 carbonyl, leading to a specific pyridone isomer.

Proposed Experimental Protocol: Synthesis of Substituted 2-Pyridones

  • In a suitable solvent like ethanol, dissolve Ethyl 5,5-dimethyl-2,4-dioxohexanoate (1 equivalent) and a substituted cyanoacetamide (1 equivalent).

  • Add a basic catalyst, such as piperidine or potassium hydroxide.

  • Reflux the reaction mixture for several hours until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and neutralize with a dilute acid.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be carried out by recrystallization.

Conclusion: A Superior Building Block for Heterocyclic Chemistry

Ethyl 5,5-dimethyl-2,4-dioxohexanoate presents a compelling case as a superior building block for heterocyclic synthesis. The strategic placement of the gem-dimethyl group confers significant advantages, most notably through the Thorpe-Ingold effect, which can lead to enhanced reaction rates and improved yields in cyclization reactions. Furthermore, the steric bulk of the tert-butyl group provides a powerful tool for controlling regioselectivity in reactions with unsymmetrical nucleophiles, a common challenge when using simpler β-dicarbonyl compounds.

For researchers, scientists, and drug development professionals, the adoption of Ethyl 5,5-dimethyl-2,4-dioxohexanoate in their synthetic strategies offers the potential for more efficient, selective, and ultimately, more productive routes to novel heterocyclic compounds.

References

  • Beesley, R. M.; Thorpe, J. F. J. Chem. Soc., Trans.1915, 107, 1080-1106. (URL not available)
  • Pratik, P. et al. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry2018 , 17 (1), 34-43. [Link]

  • Thorpe, J. F.; Ingold, C. K. The formation and stability of spiro-compounds. Part I. spiro-Compounds from cyclohexane. J. Chem. Soc., Trans.1915, 107, 1080-1106. (URL not available)
  • Allinger, N. L.; Zalkow, V. Conformational Analysis. IX. The Gem-Dimethyl Effect. J. Org. Chem.1960 , 25 (5), 701-704. [Link]

  • Jung, M. E.; Piizzi, G. The Thorpe-Ingold Effect. Chem. Rev.2005 , 105 (5), 1735-1766. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,5-dimethyl-2,4-dioxohexanoate
Reactant of Route 2
Ethyl 5,5-dimethyl-2,4-dioxohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.